molecular formula C28H27ClN4 B11617006 2-(4-Chlorobenzyl)-1-{[2-(1-cyclohexen-1-yl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

2-(4-Chlorobenzyl)-1-{[2-(1-cyclohexen-1-yl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11617006
M. Wt: 455.0 g/mol
InChI Key: VRVDXCNPBSWFDD-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzyl)-1-{[2-(1-cyclohexen-1-yl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of pyrido[1,2-a]benzimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzyl)-1-{[2-(1-cyclohexen-1-yl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. The starting materials might include 4-chlorobenzyl chloride, 1-cyclohexen-1-yl ethylamine, and 3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile. The reactions could involve nucleophilic substitution, cyclization, and condensation reactions under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced analogs.

    Substitution: Various substitution reactions, such as halogenation or alkylation, might be possible.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, it could be studied for its potential effects on cellular processes, enzyme interactions, or as a probe in biochemical assays.

Medicine

In medicinal chemistry, the compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

Industrially, it could be used in the development of new materials, coatings, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorobenzyl)-1-{[2-(1-cyclohexen-1-yl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
  • This compound

Uniqueness

The uniqueness of this compound might lie in its specific structural features, such as the presence of the 4-chlorobenzyl group, the cyclohexenyl ethylamine moiety, and the pyrido[1,2-a]benzimidazole core. These features could confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C28H27ClN4

Molecular Weight

455.0 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-1-[2-(cyclohexen-1-yl)ethylamino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C28H27ClN4/c1-19-23(17-21-11-13-22(29)14-12-21)27(31-16-15-20-7-3-2-4-8-20)33-26-10-6-5-9-25(26)32-28(33)24(19)18-30/h5-7,9-14,31H,2-4,8,15-17H2,1H3

InChI Key

VRVDXCNPBSWFDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=C(C=C4)Cl)NCCC5=CCCCC5)C#N

Origin of Product

United States

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